molecular formula C18H18N2O B2429295 (4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone CAS No. 1797904-79-0

(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone

Cat. No. B2429295
CAS RN: 1797904-79-0
M. Wt: 278.355
InChI Key: VYZIKCYHYVTYFL-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone, commonly known as PBP-10, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Antibacterial Activity

This compound has shown promising antibacterial properties. In a study by Mahnashi et al., a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were synthesized. These molecules exhibited appreciable action against dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes. Some of the synthesized compounds also demonstrated strong antibacterial activity . Further research in this area could explore its potential as a novel antibacterial agent.

Antitubercular Activity

The same study also evaluated the antitubercular properties of these compounds. While not all molecules were tested, some showed promising results. Investigating their efficacy against Mycobacterium tuberculosis could provide valuable insights for tuberculosis treatment .

Molecular Docking

Molecular docking studies revealed that these compounds interacted with both the DHFR and enoyl ACP reductase active sites. The total docking score indicated favorable binding interactions. Such insights can guide drug design and optimization for future therapeutic possibilities .

In Vivo Studies

Animal models and in vivo experiments are necessary to validate the compound’s efficacy, safety, and pharmacokinetics. Assessing its bioavailability, distribution, metabolism, and excretion will contribute to its clinical potential.

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c21-18(20-16-4-3-5-17(20)11-10-16)14-6-8-15(9-7-14)19-12-1-2-13-19/h1-4,6-9,12-13,16-17H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZIKCYHYVTYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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